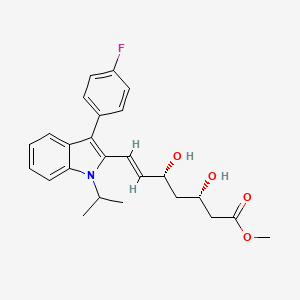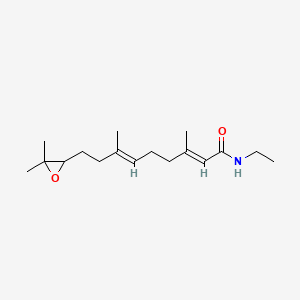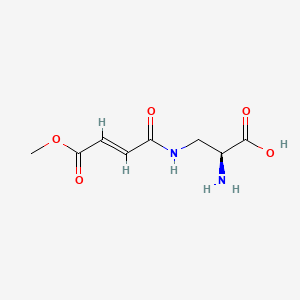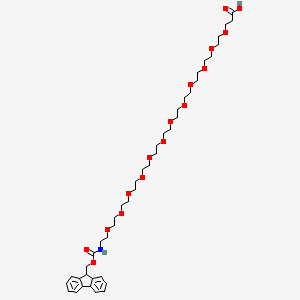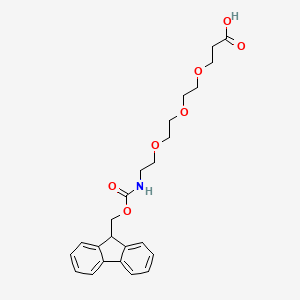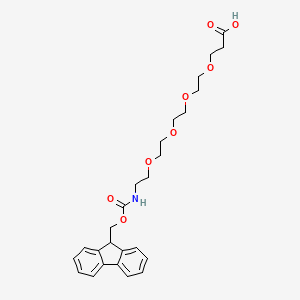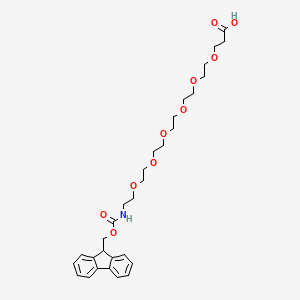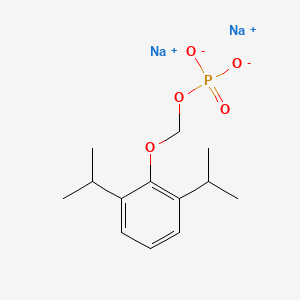
Fospropofol disodium
Overview
Description
Fospropofol disodium is an intravenous sedative-hypnotic agent used primarily for sedation in adult patients undergoing diagnostic or therapeutic procedures such as endoscopy . It is a water-soluble prodrug of propofol, which means it is metabolized in the body to produce the active drug, propofol . This compound is known for its ability to provide effective sedation with fewer side effects compared to propofol, such as reduced pain at the injection site .
Mechanism of Action
Target of Action
Fospropofol disodium is a prodrug that is metabolized into propofol . The primary target of propofol, the active metabolite of fospropofol, is the gamma-aminobutyric acid (GABA) receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
After in-vivo conversion of fospropofol into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to the GABA-A receptor, it causes an increase in chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .
Biochemical Pathways
The biochemical pathway primarily involved in the action of fospropofol is the GABAergic system . The binding of propofol to GABA-A receptors enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. This results in hyperpolarization of neurons and a decrease in neuronal excitability .
Pharmacokinetics
Fospropofol is a water-soluble prodrug and is converted to propofol in the liver . It is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .
Result of Action
The molecular and cellular effects of fospropofol’s action primarily involve the induction of sedation and hypnosis. This is achieved through its action on GABA-A receptors, leading to an increase in inhibitory neurotransmission . It has been found that propofol significantly inhibits cell proliferation and augments the anti-tumor effects of certain drugs .
Action Environment
The action, efficacy, and stability of fospropofol can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of fospropofol . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of fospropofol .
Biochemical Analysis
Biochemical Properties
Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The active metabolite, propofol, and fospropofol are highly protein-bound (approximately 98%), primarily to albumin .
Cellular Effects
After in-vivo conversion of this compound into propofol, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to GABA-A receptor, it increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into propofol by endothelial alkaline phosphatase . Propofol then crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . This binding to the GABA-A receptor leads to an increase in chloride conductance, inhibiting the firing of new action potentials in the post-synaptic neuron .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound is a prodrug that is metabolized into propofol to produce a general anesthesia effect when administered intravenously .
Dosage Effects in Animal Models
In animal models, the bioavailability of propofol from this compound delivered orally was found to be appreciable, depending on the dose . Particularly marked bioavailability was observed following fospropofol administration via the intraduodenal route, where bioavailability approximated 100% .
Metabolic Pathways
This compound is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .
Transport and Distribution
This compound and its active metabolite propofol have very different volumes of distribution (Vd). This compound has a low Vd of 0.33 L/kg, while propofol has a high Vd of 5.8 L/kg .
Subcellular Localization
After its in-vivo conversion into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier , indicating its presence in the central nervous system.
Preparation Methods
The preparation of fospropofol disodium involves several synthetic routes and reaction conditions. One method involves the reaction of 2,6-diisopropylphenol with formaldehyde and phosphoric acid to form the phosphate ester, which is then neutralized with sodium hydroxide to produce this compound . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Fospropofol disodium undergoes several types of chemical reactions, including hydrolysis and oxidation. When administered intravenously, it is metabolized by alkaline phosphatases to produce propofol, formaldehyde, and phosphate . Common reagents and conditions used in these reactions include alkaline phosphatases and physiological pH conditions . The major products formed from these reactions are propofol, which exerts the sedative effect, and formaldehyde, which is quickly oxidized to formic acid .
Scientific Research Applications
Fospropofol disodium has a wide range of scientific research applications. In chemistry, it is studied for its unique pharmacokinetic and pharmacodynamic properties . In biology, it is used to investigate the mechanisms of sedation and anesthesia . In medicine, it is primarily used for sedation during diagnostic and therapeutic procedures . Additionally, its water-soluble nature makes it a valuable compound for research in drug formulation and delivery systems .
Comparison with Similar Compounds
Fospropofol disodium is often compared to other sedative-hypnotic agents such as propofol and ciprofol . Unlike propofol, this compound is water-soluble and can be administered in an aqueous solution, reducing the pain at the injection site . Ciprofol, another similar compound, also acts on GABA-A receptors but has different pharmacokinetic properties . The uniqueness of this compound lies in its ability to provide effective sedation with fewer side effects and its water-soluble nature .
Properties
IUPAC Name |
disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLQNWMSGFCOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180504 | |
| Record name | Fospropofol disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258516-87-9 | |
| Record name | Fospropofol disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fospropofol disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSPROPOFOL DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30868AY0IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






